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Compound of Interest

Compound Name:
N-(4-

Trifluoromethylnicotinoyl)glycine

Cat. No.: B586776 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This technical guide provides an in-depth overview of the pharmacological

properties of N-(4-Trifluoromethylnicotinoyl)glycine, a compound more widely known in the

cancer research field as SGI-1776. The document details its mechanism of action, quantitative

pharmacological data, relevant signaling pathways, experimental methodologies, and a

summary of its developmental history.

Introduction
N-(4-Trifluoromethylnicotinoyl)glycine, or SGI-1776, is a small molecule inhibitor targeting

the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine

kinases. The PIM kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators in signaling

pathways that govern cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM

kinases is implicated in the pathogenesis of various hematological malignancies and solid

tumors, including prostate cancer, leukemia, and lymphoma, making them an attractive target

for cancer therapy.[2][3]

SGI-1776 emerged as a potent, ATP-competitive inhibitor of the PIM kinases and was the first

of its class to enter clinical trials.[3] It demonstrated significant preclinical activity in various

cancer models.[3][4] However, its clinical development was ultimately halted due to safety

concerns.[5] This document provides a detailed summary of its pharmacological profile, serving

as a valuable resource for researchers studying PIM kinase inhibition.
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It is noteworthy that the chemical name N-(4-Trifluoromethylnicotinoyl)glycine also refers to

a metabolite of the insecticide Flonicamid.[6][7][8] This guide focuses exclusively on the

pharmacological data associated with its investigation as the PIM kinase inhibitor, SGI-1776.

Mechanism of Action
Primary Target: PIM Kinases
SGI-1776 functions as a potent, ATP-competitive inhibitor of all three PIM kinase isoforms. It

exhibits the highest potency for Pim-1, with approximately 10-fold lower potency for Pim-3 and

over 50-fold lower potency for Pim-2.[4][9] By binding to the ATP pocket of the kinase domain,

SGI-1776 prevents the phosphorylation of downstream substrates, thereby disrupting the

signaling cascades they regulate.

Downstream Cellular Effects
PIM kinases are constitutively active and their activity is primarily regulated at the level of

transcription, translation, and protein stability.[10] Inhibition of PIM kinases by SGI-1776 leads

to a range of anti-neoplastic effects:

Induction of Apoptosis: SGI-1776 has been shown to induce apoptosis in a variety of cancer

cell lines, including those from chronic lymphocytic leukemia (CLL), acute myeloid leukemia

(AML), and multiple myeloma.[4][9][11] A key mechanism involves the reduction of the anti-

apoptotic protein Mcl-1.[4][11] In some cellular contexts, PIM inhibition prevents the

phosphorylation and subsequent inactivation of the pro-apoptotic protein BAD, promoting cell

death.[12]

Inhibition of Protein Translation: In multiple myeloma cells, SGI-1776 treatment was found to

inhibit protein translation, a critical process for cancer cell growth and survival.[9]

Induction of Autophagy: Treatment with SGI-1776 has been observed to induce autophagy in

multiple myeloma cell lines.[9]

Overcoming Drug Resistance: SGI-1776 can decrease the cell surface expression of the

ATP-binding cassette (ABC) drug efflux transporters P-glycoprotein (ABCB1) and breast

cancer resistance protein (ABCG2).[13] This action can potentially resensitize

chemoresistant cancer cells to other therapeutic agents.[13]
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Off-Target Activity
In addition to the PIM kinase family, SGI-1776 also demonstrates potent inhibitory activity

against other kinases, notably Fms-like tyrosine kinase 3 (Flt3) and Haspin.[4][14] Its activity

against Flt3, which is frequently mutated in AML, may contribute to its cytotoxic effects in this

disease.[4]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for SGI-1776 from various in vitro and

cellular assays.

Table 1: In Vitro Kinase Inhibitory Potency of SGI-1776

Target Kinase IC₅₀ (nM) Reference(s)

Pim-1 7 [4][9][14]

Pim-2 363 [4][9][14]

Pim-3 69 [4][9][14]

Flt3 44 [4][14]

Haspin 34 [14]

Table 2: Cellular Activity of SGI-1776 in Cancer Cell Lines

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.selleckchem.com/products/SGI-1776.html
https://www.caymanchem.com/product/16423/sgi-1776
https://www.selleckchem.com/products/SGI-1776.html
https://www.selleckchem.com/products/SGI-1776.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3951475/
https://www.caymanchem.com/product/16423/sgi-1776
https://www.selleckchem.com/products/SGI-1776.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3951475/
https://www.caymanchem.com/product/16423/sgi-1776
https://www.selleckchem.com/products/SGI-1776.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3951475/
https://www.caymanchem.com/product/16423/sgi-1776
https://www.selleckchem.com/products/SGI-1776.html
https://www.caymanchem.com/product/16423/sgi-1776
https://www.caymanchem.com/product/16423/sgi-1776
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Type Effect Concentration Reference(s)

Various Solid Tumor &

Leukemia

Cytotoxicity (Median

IC₅₀)
3.1 µM [4]

Multiple Myeloma

(U266)

~60% cell death after

72h
3 µM [9]

Multiple Myeloma

(MM.1S)

Minimal cytotoxicity

(~20-30% death)
3 µM [9]

Chronic Lymphocytic

Leukemia (CLL)

Concentration-

dependent apoptosis
Not specified [11]

Acute Myeloid

Leukemia (AML)

Concentration-

dependent apoptosis
Not specified [4]

Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways influenced by SGI-1776.
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Caption: PIM-1 signaling pathway and the inhibitory action of SGI-1776.
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Caption: Downstream consequences of PIM kinase inhibition by SGI-1776.
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Caption: General experimental workflow for an in vitro PIM-1 kinase assay.

Experimental Protocols
In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-
Based)
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This protocol outlines a representative method for determining the biochemical potency of SGI-

1776 against Pim-1 kinase using a luminescence-based assay that measures ATP

consumption.

Materials:

Recombinant human Pim-1 enzyme

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

Peptide substrate (e.g., PIMtide)

ATP at a specified concentration (e.g., near the Km for Pim-1)

SGI-1776 or other test inhibitors

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well white assay plates

Procedure:

Prepare serial dilutions of SGI-1776 in kinase buffer or DMSO, followed by a final dilution

in kinase buffer.

Add a small volume (e.g., 2.5 µL) of the diluted SGI-1776 or control (DMSO) to the wells of

a 384-well plate.

Prepare a kinase/substrate master mix by combining the Pim-1 enzyme and peptide

substrate in kinase buffer. Add this mix (e.g., 2.5 µL) to the wells.

Initiate the kinase reaction by adding ATP (e.g., 5 µL).

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the enzymatic reaction by adding ADP-Glo™ Reagent (e.g., 10 µL), which depletes

the remaining ATP. Incubate for 40 minutes.
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Add Kinase Detection Reagent (e.g., 20 µL) to convert the generated ADP to ATP, which is

then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

Measure the luminescence signal using a plate reader. The signal intensity is proportional

to the ADP generated and thus to the kinase activity.

Calculate the percent inhibition for each SGI-1776 concentration relative to controls and

determine the IC₅₀ value by fitting the data to a dose-response curve.[15]

Western Blotting for Phospho-Substrate Analysis
This protocol is used to assess the effect of SGI-1776 on the phosphorylation of downstream

PIM kinase targets within cells.

Materials:

Cancer cell line of interest (e.g., MV-4-11, U266)

Complete cell culture medium

SGI-1776

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total-BAD, anti-GAPDH)

HRP-conjugated secondary antibody

ECL Western Blotting Substrate

Chemiluminescence imaging system
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Procedure:

Seed cells in culture plates and allow them to adhere or reach the desired density.

Treat cells with various concentrations of SGI-1776 (and a vehicle control) for a specified

time (e.g., 2-24 hours).

Harvest the cells, wash with cold PBS, and lyse them on ice using lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatant using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane for 1 hour at room temperature in blocking buffer.

Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at

4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

To normalize the data, the membrane can be stripped and re-probed for the total protein

(e.g., total BAD) and a loading control (e.g., GAPDH).[15]

Preclinical and Clinical Development
In Vivo Preclinical Studies
SGI-1776 demonstrated promising efficacy in various preclinical animal models. In non-clinical

studies, the compound showed good oral bioavailability and sustained inhibition of PIM kinase

targets in vivo.[3] Treatment with SGI-1776 resulted in significant tumor growth suppression in
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xenograft models of prostate adenocarcinoma and non-Hodgkin's lymphoma, as well as tumor

regression in models of acute myeloid leukemia.[3][4]

Clinical Trials and Discontinuation
Based on its strong preclinical data, SuperGen, Inc. received clearance to initiate Phase I

clinical trials for SGI-1776.[3] The trials were designed to evaluate the safety, tolerability, and

pharmacokinetic profile of orally administered SGI-1776 in patients with relapsed or refractory

leukemias and solid tumors, including prostate cancer and non-Hodgkin's lymphomas.[3][16]

However, clinical development was discontinued.[5] The dose-limiting toxicity was identified as

cardiac QTc prolongation.[5][16] Further evaluation of cardiac and pharmacokinetic data failed

to establish a safe therapeutic window, making it unsafe to continue clinical development of the

molecule.[5]

Conclusion
N-(4-Trifluoromethylnicotinoyl)glycine (SGI-1776) is a potent, first-in-class PIM kinase

inhibitor with a well-characterized mechanism of action. It effectively targets the PIM

serine/threonine kinases, leading to anti-proliferative and pro-apoptotic effects in a range of

hematological and solid tumor models. While its clinical development was halted due to

cardiotoxicity, SGI-1776 remains a valuable research tool for elucidating the complex roles of

PIM kinases in cancer biology and for validating PIM as a therapeutic target. The journey of

SGI-1776 underscores the critical importance of establishing a safe therapeutic window in the

development of kinase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

http://astx.com/wp-content/uploads/2016/11//SUPG_News_2008_11_20_General_Releases.pdf
https://www.selleckchem.com/products/SGI-1776.html
http://astx.com/wp-content/uploads/2016/11/SUPG_News_2010_11_10_General_Releases.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11205548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11205548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11205548/
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Trifluoromethylnicotinoyl_glycine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Trifluoromethylnicotinoyl_glycine
https://www.scbt.com/p/4-trifluoromethyl-nicotinoyl-glycine-207502-65-6
https://pmc.ncbi.nlm.nih.gov/articles/PMC3951475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3951475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11457682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11457682/
https://pubmed.ncbi.nlm.nih.gov/19734450/
https://pubmed.ncbi.nlm.nih.gov/19734450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8258613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8258613/
https://pubmed.ncbi.nlm.nih.gov/23261525/
https://pubmed.ncbi.nlm.nih.gov/23261525/
https://pubmed.ncbi.nlm.nih.gov/23261525/
https://www.caymanchem.com/product/16423/sgi-1776
https://www.benchchem.com/pdf/A_Comparative_Benchmarking_Guide_PIM1_IN_2_Versus_Clinical_PIM_Kinase_Inhibitors.pdf
https://clinicaltrials.gov/study/NCT01239108
https://www.benchchem.com/product/b586776#n-4-trifluoromethylnicotinoyl-glycine-pharmacological-profile
https://www.benchchem.com/product/b586776#n-4-trifluoromethylnicotinoyl-glycine-pharmacological-profile
https://www.benchchem.com/product/b586776#n-4-trifluoromethylnicotinoyl-glycine-pharmacological-profile
https://www.benchchem.com/product/b586776#n-4-trifluoromethylnicotinoyl-glycine-pharmacological-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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